REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH2:7].C(N([CH2:13][CH3:14])CC)C.[CH:15]([O:17][CH:18](C#N)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16]>ClC(Cl)C.ClCCl>[CH2:18]([O:17][C:15]([NH:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][C:15]([O:17][CH2:18][C:14]1[CH:13]=[CH:21][CH:20]=[CH:19][CH:24]=1)=[O:16])=[O:16])[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1
|
Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
NCCNCCN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
cyanobenzyl formate
|
Quantity
|
15.22 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 2 more days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in a vacuum
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution is dried on sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in a vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from a little ethanol
|
Type
|
CUSTOM
|
Details
|
The title compound crystallizes into white needles
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCCNCCNC(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |